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Compound of Interest

Tetraethylene glycol monoethyl
Compound Name:
ether

Cat. No.: B1596445

Spectroscopic Profile of Tetraethylene Glycol
Monoethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
tetraethylene glycol monoethyl ether (C10H2205), a molecule of interest in various scientific
and pharmaceutical applications. Due to the limited availability of directly published spectra for
this specific compound, this guide presents expected data based on the analysis of closely
related structures and general spectroscopic principles. Detailed experimental protocols for
acquiring such data are also provided.

Chemical Structure and Properties

Tetraethylene glycol monoethyl ether is a poly(ethylene glycol) derivative with the following
structure:

IUPAC Name: 2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethanol[1] Molecular Formula:
C10H2205[1] Molecular Weight: 222.28 g/mol [1] SMILES: CCOCCOCCOCCOCCO[1]

Spectroscopic Data Summary
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The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for tetraethylene glycol monoethyl ether. These
values are inferred from data available for structurally similar compounds and are intended as a
reference for researchers.

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

~1.19 t 3H CH3-CH2-O-

~3.40 q 2H CH3z-CH2-0O-

~3.55-3.75 m 16H -O-CH2-CH2-0O-

~2.8 (broad) s 1H -OH

Note: The chemical shifts are approximate and are based on data for similar polyethylene
glycol ethers. The broad singlet for the hydroxyl proton is characteristic and its position can
vary with concentration and solvent.

. i 13
Chemical Shift (ppm) Assignment
~15.2 CH3-CH2-0O-
~61.7 HO-CHa-
~66.8 CH3-CH2-0O-
~70.4-70.7 -O-CHz2-CH2-O- (internal)
~72.6 -CH2-CH2-OH

Note: The predicted chemical shifts are based on known values for ethylene glycol ethers and
may vary slightly based on experimental conditions.

Table 3: Key IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
3600-3200 Strong, Broad O-H Stretch (alcohol)
2970-2850 Strong C-H Stretch (alkane)
1150-1085 Strong C-O Stretch (ether)

Note: The IR spectrum is expected to be dominated by the strong hydroxyl and ether stretching
bands, characteristic of polyethylene glycol compounds.

Table 4: Expected Mass Spectrometry Fragmentation

m/z Interpretation

223 [M+H]* (if using soft ionization like ESI)

[M]* (molecular ion, may be weak or absent in
El)

222

Characteristic repeating -(CH2CH20)- fragment
45, 59, 73, 89, etc. .
ions

Note: Electron lonization (El) is expected to produce significant fragmentation, with a pattern of
ions separated by 44 Da (the mass of an ethylene oxide unit). Soft ionization techniques like
Electrospray lonization (ESI) are more likely to show the protonated molecular ion.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

» Dissolve approximately 10-20 mg of tetraethylene glycol monoethyl ether in 0.5-0.7 mL of
a suitable deuterated solvent (e.g., CDCIs or DMSO-ds). For compounds with hydroxyl
groups, DMSO-ds is often preferred as it allows for the observation of the -OH proton signal
which may exchange with residual water in other solvents.[2]
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Transfer the solution to a 5 mm NMR tube.

. Data Acquisition (*H and 3C NMR):

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

For *H NMR, a standard pulse sequence is used. Key parameters include a spectral width of
~12 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-64 scans), and a
relaxation delay of 1-5 seconds.

For 13C NMR, a proton-decoupled pulse sequence is typically used. A wider spectral width
(~200 ppm) is necessary. A larger number of scans (e.g., 1024 or more) and a longer
relaxation delay may be required due to the lower natural abundance of 3C.

Infrared (IR) Spectroscopy

1.

Sample Preparation (Neat Liquid):

Place one to two drops of the liquid sample directly onto the surface of a salt plate (e.g.,
NaCl or KBr).[3]

Carefully place a second salt plate on top, creating a thin liquid film between the plates.[3]

Ensure no air bubbles are trapped in the film.

. Data Acquisition (FTIR):

Place the salt plate assembly in the sample holder of an FTIR spectrometer.

Acquire a background spectrum of the empty salt plates.

Acquire the sample spectrum over the range of 4000-400 cm™1.

The final spectrum is presented in terms of transmittance or absorbance.

Alternative Method (Attenuated Total Reflectance - ATR):

Place a drop of the liquid sample directly onto the ATR crystal.
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Acquire the spectrum. This method is often simpler and requires less sample preparation.[4]

Mass Spectrometry (MS)

1.

Sample Introduction (for GC-MS with Electron lonization):
Dilute the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

Inject a small volume (e.g., 1 uL) of the diluted sample into a gas chromatograph (GC)
coupled to a mass spectrometer.

The GC will separate the sample from the solvent and introduce it into the ion source.

. lonization (Electron lonization - El):

In the ion source, the sample molecules are bombarded with a beam of high-energy
electrons (typically 70 eV).[5][6]

This causes the molecules to ionize and fragment.

. Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and relationships.
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Caption: Workflow for the spectroscopic analysis of tetraethylene glycol monoethyl ether.
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Caption: The process of Electron lonization Mass Spectrometry (EI-MS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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